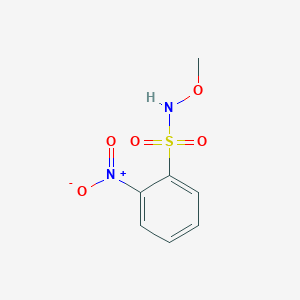

N-methoxy-2-nitrobenzenesulfonamide

説明

N-methoxy-2-nitrobenzenesulfonamide is a chemical compound with the molecular formula C7H8N2O5S . It has a molecular weight of 232.22 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2O5S/c1-14-8-15(12,13)7-5-3-2-4-6(7)9(10)11/h2-5,8H,1H3 . This code provides a unique representation of the molecule’s structure.科学的研究の応用

Antibacterial Property

Sulfonamides, including N-methoxy-2-nitrobenzenesulfonamide, have been widely used as broad-spectrum antibiotics for the treatment of human and animal bacterial infections . They are particularly effective against gastrointestinal and respiratory tract infections .

Anti-Carbonic Anhydrase Activity

This compound exhibits anti-carbonic anhydrase activity . Carbonic anhydrase is an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions. This property allows it to play a role in treating a diverse range of disease states .

Anti-Dihydropteroate Synthetase Activity

This compound also exhibits anti-dihydropteroate synthetase activity . Dihydropteroate synthetase is an enzyme that plays a crucial role in the folate synthesis pathway, which is important for the growth and multiplication of bacteria .

Treatment of Diuresis

This compound can be used in the treatment of diuresis . Diuresis is a condition characterized by the increased production of urine .

Treatment of Hypoglycemia

This compound can also be used in the treatment of hypoglycemia , a condition characterized by abnormally low levels of glucose in the blood .

Treatment of Thyroiditis

This compound can be used in the treatment of thyroiditis , an inflammation of the thyroid gland .

Treatment of Inflammation

Due to its pharmacological activities, this compound can be used in the treatment of various inflammatory conditions .

Treatment of Glaucoma

This compound can be used in the treatment of glaucoma , a condition that damages the eye’s optic nerve and can result in vision loss and blindness .

Safety and Hazards

特性

IUPAC Name |

N-methoxy-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O5S/c1-14-8-15(12,13)7-5-3-2-4-6(7)9(10)11/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXQZFJHLGOLHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methoxy-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B2671345.png)

![3-Chloro-2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B2671346.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbutanamido)benzofuran-2-carboxamide](/img/structure/B2671351.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2671362.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(2-oxotetrahydrothiophen-3-yl)acetamide](/img/structure/B2671363.png)